molecular formula C12H10F3NO4 B1421104 Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate CAS No. 951885-67-9

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

Cat. No.: B1421104
CAS No.: 951885-67-9
M. Wt: 289.21 g/mol
InChI Key: NYRGRYMFQGVYMJ-UHFFFAOYSA-N
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Description

“Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate” is a chemical compound with the CAS Number: 951885-67-9 . It has a molecular weight of 289.21 and its molecular formula is C12H10F3NO4 . The IUPAC name for this compound is methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 289.21 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Scientific Research Applications

Structural and Conformational Studies

  • Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate and its analogs have been analyzed for their structural and conformational properties. X-ray methods have been used to determine their structures, providing insights into their molecular geometry and interactions. For instance, the structure of cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, a compound with a similar structure, was determined by X-ray methods, revealing details about the orientation and conformation of its components (Korp, Bernal, & Fuchs, 1983).

Synthetic Precursors in Organic Chemistry

  • This compound is utilized as a synthetic precursor in the preparation of complex organic molecules. For example, 1-Nitro- and 1-cyano-cyclopropyl ketones, which share structural similarities with this compound, have been used for the regiospecific synthesis of dihydropyrroles and pyrroles (Wurz & Charette, 2005).

Lewis Acid-Catalyzed Ring-Opening Reactions

  • Methyl 1-nitrocyclopropanecarboxylates, which are closely related to the compound of interest, have been the subject of studies involving Lewis acid-catalyzed ring-opening reactions with amine nucleophiles. This methodology has been applied in the enantioselective synthesis of pharmaceutical compounds (Lifchits & Charette, 2008).

Novel Synthesis Pathways

  • The compound and its analogs play a role in exploring novel synthetic pathways for producing biologically active compounds. For instance, 2-Nitrocyclopropanes bearing ketones and amides, related to the compound , have been accessed as single diastereoisomers, demonstrating new synthesis pathways for amino-cyclopropanes found in biologically active compounds and natural products (Ghosh, Lipisa, Fridman, & Szpilman, 2023).

Safety and Hazards

The safety information and hazards associated with this compound are not specified in the retrieved data. It’s recommended to refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information .

Mechanism of Action

Target of Action

The primary targets of Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate are currently unknown. This compound is a specialty product for proteomics research , which suggests it may interact with proteins or other biological molecules.

Mode of Action

Given its structural features, it may undergo nucleophilic substitution or free radical reactions The nitro group and the trifluoromethyl group on the phenyl ring could potentially participate in these reactions

Result of Action

As a specialty product for proteomics research , it may have effects on protein expression or function

Biochemical Analysis

Biochemical Properties

Methyl 1-(2-nitro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . This inhibition can result in altered metabolic pathways and changes in gene expression, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can lead to toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The compound’s metabolism may also involve conjugation reactions, enhancing its solubility and facilitating its excretion from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s function, as it may interact with specific biomolecules within these compartments, leading to localized effects on cellular processes.

Properties

IUPAC Name

methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO4/c1-20-10(17)11(4-5-11)8-3-2-7(12(13,14)15)6-9(8)16(18)19/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRGRYMFQGVYMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674317
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-67-9
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[2-nitro-4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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